(2-Chloro-propionyl)-urea
Description
(2-Chloro-propionyl)-urea, systematically named 2-chloro-N-(ethylcarbamoyl)propanamide (CID 3774713), is a substituted urea derivative with the molecular formula C₆H₁₁ClN₂O₂. Its structure comprises a 2-chloropropionyl group linked to an ethylcarbamoyl moiety via a urea bridge. Key structural and physicochemical properties include:
Properties
IUPAC Name |
N-carbamoyl-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2/c1-2(5)3(8)7-4(6)9/h2H,1H3,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQGNOHJPPSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408824 | |
| Record name | (2-Chloro-propionyl)-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24224-16-6 | |
| Record name | (2-Chloro-propionyl)-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
The synthesis is conducted under reflux in toluene, a solvent selected for its high boiling point (110–111°C) and compatibility with acyl chloride reactions. A typical protocol involves:
- Reagent Proportions :
- 20.0 g (0.172 mol) of propyleneurea
- 25.4 g (0.20 mol) of 2-chloropropionyl chloride
- 20.2 g (0.20 mol) of triethylamine
- 1000 mL of toluene
Steps :
- Propyleneurea is partially dissolved in toluene under reflux.
- Triethylamine is added to neutralize HCl generated during the reaction.
- 2-Chloropropionyl chloride is introduced dropwise over 90 minutes.
- The mixture is stirred for an additional 30 minutes, cooled to 5°C, filtered to remove triethylamine hydrochloride, and concentrated under vacuum to yield 24 g of product.
Yield Calculation :
- Theoretical yield: 0.172 mol (propyleneurea) × 150.56 g/mol (product) = 25.9 g.
- Actual yield: 24 g (92.6% efficiency).
Role of Reagents and Solvent
- Triethylamine : Acts as a proton scavenger, preventing side reactions from HCl accumulation.
- Toluene : Provides a non-polar medium to dissolve reactants and facilitate acylation while enabling easy removal via evaporation.
- 2-Chloropropionyl Chloride : Synthesized via chlorination of propionyl chloride (CAS 79-03-8) followed by hydrolysis.
Preparation of 2-Chloropropionyl Chloride
2-Chloropropionyl chloride, a critical reagent, is produced through two stages:
Chlorination of Propionyl Chloride
Propionyl chloride undergoes radical chlorination at 40–60°C to yield 2-chloropropionyl chloride:
$$
\text{CH}3\text{CH}2\text{COCl} + \text{Cl}2 \xrightarrow{\Delta} \text{CH}3\text{CHClCOCl} + \text{HCl}
$$
Key Parameters :
Hydrolysis to 2-Chloropropionic Acid
The chloride intermediate is hydrolyzed to 2-chloropropionic acid (CAS 598-78-7) for further applications:
$$
\text{CH}3\text{CHClCOCl} + \text{H}2\text{O} \rightarrow \text{CH}_3\text{CHClCOOH} + \text{HCl}
$$
Mechanistic Analysis of the Acylation Reaction
The synthesis proceeds via nucleophilic acyl substitution (Figure 1):
- Activation : 2-Chloropropionyl chloride reacts with triethylamine to form a reactive acylium ion.
- Nucleophilic Attack : The urea nitrogen attacks the electrophilic carbonyl carbon, displacing chloride.
- Deprotonation : Triethylamine abstracts a proton, stabilizing the intermediate.
- Product Formation : The intermediate collapses to release HCl, forming this compound.
Side Reactions :
- Biuret Formation : At elevated temperatures, urea derivatives may undergo condensation to form biuret (NH2CONHCONH2).
- Solvolysis : Excess water in toluene could hydrolyze 2-chloropropionyl chloride to 2-chloropropionic acid.
Optimization Strategies and Challenges
Solvent Selection
Scalability Considerations
- Industrial Feasibility : The protocol’s 92.6% yield and simple work-up (filtration, evaporation) make it scalable. However, toluene’s flammability (flash point 4°C) necessitates explosion-proof equipment.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-propionyl)-urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloropropionic acid and urea.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acids and Bases: Hydrolysis reactions typically involve the use of hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Agents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the chloro group.
Hydrolysis Products: 2-chloropropionic acid and urea.
Oxidation and Reduction Products: Depending on the specific conditions, various oxidized or reduced forms of the compound.
Scientific Research Applications
(2-Chloro-propionyl)-urea is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis and is investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound is also explored for its potential use in drug development and is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Preparation of this compound
The synthesis of this compound typically involves the reaction of 2-chloropropionyl chloride with urea under controlled conditions.
Steps:
- Preparation of 2-chloropropionyl chloride This intermediate is synthesized by the chlorination of propionyl chloride using chlorine gas in the presence of a catalyst and a free radical trapping agent.
- Reaction with urea The 2-chloropropionyl chloride is then reacted with urea in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion to this compound.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is employed as a reagent in organic synthesis, specifically in the creation of diverse derivatives and intermediates.
- Biology It is studied for its potential biological activity, encompassing both antimicrobial and anticancer properties.
- Medicine Explored for potential utilization in drug development, serving as a fundamental component for pharmaceutical products.
- Industry Employed in the manufacturing of fine chemicals, agrochemicals, and specialized materials.
Potential Health Effects of Urea
Studies suggest potential adverse effects on health from exposure to urea . Accidental ingestion of fertilizer containing 98% urea led to nausea and persistent vomiting, with full recovery in a few days . Studies on mice, rabbits, and chickens suggest the liver and kidney could be potential target organs of urea toxicity . Inhalation of urea aerosols by workers at a urea plant was associated with decreased PEFR/Min (Peak Expiratory Flow Rate) . Symptom-free asthmatics who inhaled urea aerosol experienced mild impairment of vital capacity and decreased FEV1 (Forced Expiratory Volume in one second) .
Mechanism of Action
The mechanism of action of (2-Chloro-propionyl)-urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Substituted Ureas
- Ethylurea (C₃H₈N₂O) : Lacks the chloro-propionyl group, resulting in lower molecular weight (104.11 g/mol vs. 178.62 g/mol) and simpler reactivity. Ethylurea is primarily used in organic synthesis, whereas this compound’s halogenation may enhance bioactivity or stability .
- Chloroacetylurea (C₃H₅ClN₂O₂) : Shares a chloro-substituted acyl group but lacks the ethylcarbamoyl moiety. This difference likely reduces steric hindrance in chloroacetylurea, affecting binding affinities in biological systems.
Halogenated Propionamide Derivatives
Collision Cross-Section (CCS) Data
Predicted CCS values for this compound adducts (Table 1) suggest moderate molecular size and polarity compared to smaller ureas. For instance, protonated urea ([M+H]+) has a CCS of ~90 Ų, while this compound’s [M+H]+ adduct measures 137.2 Ų, indicating greater conformational flexibility .
Table 1. Predicted Collision Cross-Section (CCS) of this compound Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 179.05818 | 137.2 |
| [M+Na]+ | 201.04012 | 145.1 |
| [M+NH₄]+ | 196.08472 | 143.7 |
| [M-H]- | 177.04362 | 136.0 |
Table 2. Urea Fertilizer Effects on Soil Properties
| Treatment | pH | Organic Carbon (%) | Available N (mg/kg) |
|---|---|---|---|
| Urea | 6.2 | 1.8 | 120 |
| Poultry Manure | 6.5 | 2.5 | 95 |
| Control | 5.9 | 1.2 | 45 |
Source: Adapted from agricultural studies
Biological Activity
(2-Chloro-propionyl)-urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a chloro group attached to a propionyl moiety linked to urea, which is significant in its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies indicate that compounds with urea functionalities often exhibit significant interactions with protein targets, influencing pathways related to cancer and other diseases. The presence of the chloro group may enhance lipophilicity, aiding in membrane permeability.
Anticancer Activity
Research has highlighted the anticancer potential of urea derivatives. A review indicated that urea moieties contribute significantly to the antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 31 μM to 390 μM across different human cancer cell lines, emphasizing the importance of structural symmetry around the urea unit for efficacy .
Table 1: Anticancer Activity of Urea Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Suramin Derivative | HT29 | 43-390 |
| Suramin Derivative | MCF7 | 31-300 |
| Suramin Derivative | PC3 | 100-190 |
| Suramin Derivative | T47D | 73-196 |
Inhibition Studies
Inhibition studies have shown that this compound and its analogs can inhibit key enzymes involved in tumor progression. For example, certain urea derivatives have been reported to inhibit glycogen synthase kinase-3 (GSK-3) activity significantly, with IC50 values as low as 140 nM . This suggests that this compound may also possess similar inhibitory effects.
Case Study: GSK-3 Inhibition
A recent study evaluated a series of urea derivatives for their GSK-3 inhibitory activity. The results indicated that modifications in the urea structure could enhance potency, with some compounds achieving over 57% inhibition at concentrations as low as 1.0 μM .
Antimicrobial Activity
Urea derivatives have also been noted for their antimicrobial properties. Compounds similar to this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes, with IC50 values reported in the nanomolar range . This broad-spectrum activity suggests potential applications in treating infections.
Table 2: Antimicrobial Activity of Urea Derivatives
| Compound | Bacterial Strain | IC50 (μg/mL) |
|---|---|---|
| Urea Derivative | S. aureus | 0.25 |
| Urea Derivative | S. pyogenes | 0.5 - 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
